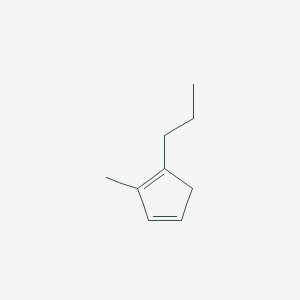
2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 2-position, a hydroxy group at the 3-position, a methoxy group at the 4-position, and a nonyl group attached to the nitrogen atom of the carboxamide. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- typically involves multi-step organic reactions. One common synthetic route starts with the nitration of pyridine to form 2-nitropyridine. This intermediate is then reduced to 2-aminopyridine, which undergoes acylation with a suitable carboxylic acid derivative to form 2-pyridinecarboxamide. Subsequent hydroxylation and methoxylation reactions introduce the hydroxy and methoxy groups at the 3- and 4-positions, respectively. Finally, the nonyl group is introduced through an alkylation reaction using a nonyl halide under basic conditions.
Industrial Production Methods
Industrial production of 2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency. The industrial process also includes purification steps such as crystallization, distillation, and chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group at the 4-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 3-keto-4-methoxy-N-nonyl-2-pyridinecarboxamide.
Reduction: Formation of 2-amino-3-hydroxy-4-methoxy-N-nonylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes and receptors, modulating their activity through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the hydroxy and methoxy groups enhances its ability to form hydrogen bonds, while the nonyl group contributes to its hydrophobic character, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridinecarboxamide: Lacks the hydroxy, methoxy, and nonyl groups, resulting in different chemical and physical properties.
3-Hydroxy-4-methoxypyridine: Lacks the carboxamide and nonyl groups, affecting its reactivity and applications.
N-Nonylpyridine: Lacks the carboxamide, hydroxy, and methoxy groups, leading to different biological and chemical behavior.
Uniqueness
2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the nonyl group enhances its hydrophobicity, making it more suitable for applications involving lipid environments. The hydroxy and methoxy groups contribute to its ability to form hydrogen bonds, influencing its interactions with biological targets and its solubility in polar solvents.
Eigenschaften
CAS-Nummer |
437651-11-1 |
|---|---|
Molekularformel |
C16H26N2O3 |
Molekulargewicht |
294.39 g/mol |
IUPAC-Name |
3-hydroxy-4-methoxy-N-nonylpyridine-2-carboxamide |
InChI |
InChI=1S/C16H26N2O3/c1-3-4-5-6-7-8-9-11-18-16(20)14-15(19)13(21-2)10-12-17-14/h10,12,19H,3-9,11H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
VKPKNBXGRBWZDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCNC(=O)C1=NC=CC(=C1O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]-](/img/structure/B14233775.png)
![4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14233789.png)
![2,2'-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol)](/img/structure/B14233794.png)

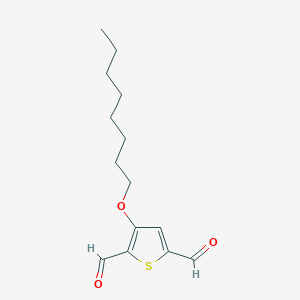
![(3R,7S,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14233804.png)
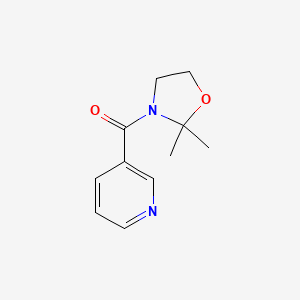
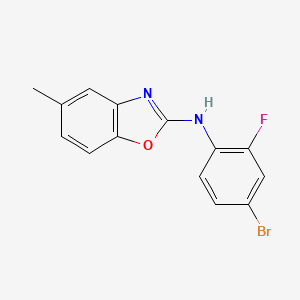

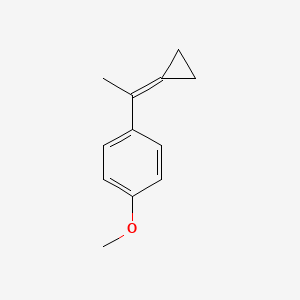
![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-fluorophenyl)methanimine](/img/structure/B14233821.png)
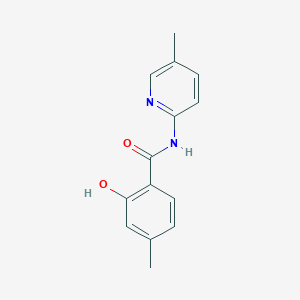
![4,4'-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde](/img/structure/B14233836.png)
